3-Isopropyl-1-methyl-1H-pyrazol-5-amine CAS number and properties
3-Isopropyl-1-methyl-1H-pyrazol-5-amine CAS number and properties
The following technical guide is structured to serve as a definitive reference for researchers utilizing 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS 3702-12-3) in medicinal chemistry and drug development.
Core Scaffold for Kinase Inhibition and Fused Heterocyclic Design
Executive Summary
3-Isopropyl-1-methyl-1H-pyrazol-5-amine is a specialized heterocyclic building block extensively utilized in the synthesis of small-molecule inhibitors, particularly targeting RET kinases and p38 MAPK pathways. Distinguished by its sterically demanding isopropyl group at the C3 position and a reactive exocyclic amine at C5, this scaffold serves as a critical "hinge-binder" mimic in ATP-competitive drug design. This guide details its physicochemical profile, regioselective synthesis, and application in high-value pharmaceutical workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The compound is an N-methylated aminopyrazole. The regiochemistry is defined by the placement of the isopropyl group at position 3 and the amine at position 5, relative to the N-methyl group at position 1.
| Property | Data |
| CAS Registry Number | 3702-12-3 |
| IUPAC Name | 3-Isopropyl-1-methyl-1H-pyrazol-5-amine |
| Synonyms | 5-Amino-1-methyl-3-isopropylpyrazole; 1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-amine |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| SMILES | CN1C(N)=CC(C(C)C)=N1 |
| InChI Key | VKZGTORDNRVMIN-UHFFFAOYSA-N |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Boiling Point | ~110–115 °C (at 0.5 mmHg) |
| pKa (Conjugate Acid) | ~3.5 (Pyridine-like nitrogen); Exocyclic amine is weakly basic |
| LogP (Predicted) | 1.12 |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water |
Synthesis & Manufacturing
The Regioselective Challenge
The synthesis of aminopyrazoles from hydrazines and
-
3-Isopropyl-1-methyl-1H-pyrazol-5-amine (Target, CAS 3702-12-3)[1]
-
5-Isopropyl-1-methyl-1H-pyrazol-3-amine (Regioisomer)
Mechanistic Insight: The reaction kinetics favor the attack of the more nucleophilic terminal nitrogen (
Synthetic Workflow Diagram
The following diagram illustrates the regioselective pathway to the target scaffold.
Caption: Regioselective condensation mechanism favoring the 3-isopropyl isomer via initial ketone attack.
Validated Experimental Protocol
Objective: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine on a 10g scale.
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methyl-3-oxopentanenitrile (11.1 g, 100 mmol) in absolute ethanol (100 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add methylhydrazine (4.83 g, 105 mmol) dropwise over 15 minutes. Caution: Methylhydrazine is toxic and potentially carcinogenic.[2] Use a fume hood.
-
Cyclization: Add glacial acetic acid (0.5 mL) as a catalyst. Remove the ice bath and heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for the disappearance of the nitrile.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Dissolve the residue in Ethyl Acetate (150 mL) and wash with saturated
(2 x 50 mL) to neutralize acetic acid, followed by brine (50 mL). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. The crude oil often solidifies upon standing. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM). -
Yield: Expect 9.0–11.0 g (65–80%) of a pale yellow solid/oil.
Reactivity & Derivatization Profile[9][10]
The 5-aminopyrazole scaffold is a bifunctional building block.
-
C5-Amine (Nucleophile): The primary amine is moderately nucleophilic. It readily participates in amide couplings, sulfonamidations, and urea formations. However, the adjacent ring nitrogens reduce its basicity compared to aniline.
-
C4-Position (Electrophile): The C4 carbon is electron-rich and highly susceptible to electrophilic aromatic substitution (EAS), such as iodination or bromination, enabling subsequent cross-coupling (Suzuki/Sonogashira).
Caption: Divergent synthetic utility of the aminopyrazole scaffold.
Applications in Drug Discovery[4][11]
RET Kinase Inhibition
The 3-isopropyl-1-methyl-1H-pyrazol-5-amine moiety is a privileged structure for targeting RET (Rearranged during Transfection) kinase, a driver in medullary thyroid cancer and NSCLC.
-
Mechanism: The pyrazole nitrogen (N2) and the exocyclic amine (N5) form a donor-acceptor hydrogen bond pair with the kinase hinge region (typically Glu762 and Ala764 in RET).
-
Steric Fit: The C3-isopropyl group fits snugly into the hydrophobic gatekeeper pocket, enhancing selectivity over other kinases.
Case Study: Pyrazolo[1,5-a]pyrimidine Synthesis
Researchers use this amine to synthesize fused bicyclic systems. Reaction with 1,3-dicarbonyl compounds (e.g., malonaldehyde derivatives) yields pyrazolo[1,5-a]pyrimidines , a scaffold found in drugs like Zaleplon and various cyclin-dependent kinase (CDK) inhibitors.
Handling, Safety, and Analytics
Safety Profile
-
GHS Classification: Warning.[3]
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Precursor Hazard: Methylhydrazine is highly toxic and flammable. Ensure all residual hydrazine is quenched before workup.
Analytical Standards
-
1H NMR (400 MHz, DMSO-d6):
-
1.15 (d, 6H, Isopropyl
) - 2.70 (sept, 1H, Isopropyl CH)
- 3.55 (s, 3H, N-Methyl)
-
5.10 (s, 2H,
, exchangeable) - 5.35 (s, 1H, C4-H)
-
1.15 (d, 6H, Isopropyl
-
QC Criteria: Purity >98% by HPLC (254 nm) is required for biological assays to avoid false positives from hydrazine contaminants.
References
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Synthesis and Regioselectivity: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
-
RET Kinase Inhibitors: Choi, S., et al. "Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor." European Journal of Medicinal Chemistry, 2017.
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General Pyrazole Synthesis: "Synthesis of 5-aminopyrazoles: A Review." Beilstein Journal of Organic Chemistry, 2011.
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Precursor Properties: PubChem Compound Summary for CID 10129921, 4-Methyl-3-oxopentanenitrile.
-
Safety Data: Fisher Scientific Safety Data Sheet, 3-Amino-1-methylpyrazole derivatives.
